molecular formula C15H12F3N5OS B12177612 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12177612
M. Wt: 367.4 g/mol
InChI Key: HTPXIRIGAPLNFD-UHFFFAOYSA-N
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Description

2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyridazine ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazolopyridazine core with thiol-containing reagents under mild conditions.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted triazolopyridazine with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with nucleophiles

Scientific Research Applications

2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs targeting various diseases, including cancer, bacterial infections, and inflammatory conditions.

    Biological Studies: It can be used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.

    Chemical Biology: The compound can be used to probe the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may have applications in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It may inhibit key enzymes involved in disease pathways, such as kinases or proteases.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, such as G-protein-coupled receptors (GPCRs) or ion channels.

    Interference with Signaling Pathways: It may disrupt signaling pathways that are critical for cell proliferation, survival, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b]thiadiazine Derivatives: These compounds share a similar triazole core but have a thiadiazine ring instead of a pyridazine ring.

    1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds have a pyrazine ring fused with the triazole ring.

Uniqueness

2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of a triazole ring fused with a pyridazine ring and the presence of a trifluoromethylphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H12F3N5OS

Molecular Weight

367.4 g/mol

IUPAC Name

2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H12F3N5OS/c1-9-20-21-12-5-6-14(22-23(9)12)25-8-13(24)19-11-4-2-3-10(7-11)15(16,17)18/h2-7H,8H2,1H3,(H,19,24)

InChI Key

HTPXIRIGAPLNFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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